5-(Dimethoxymethyl)-2,3-dimethoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

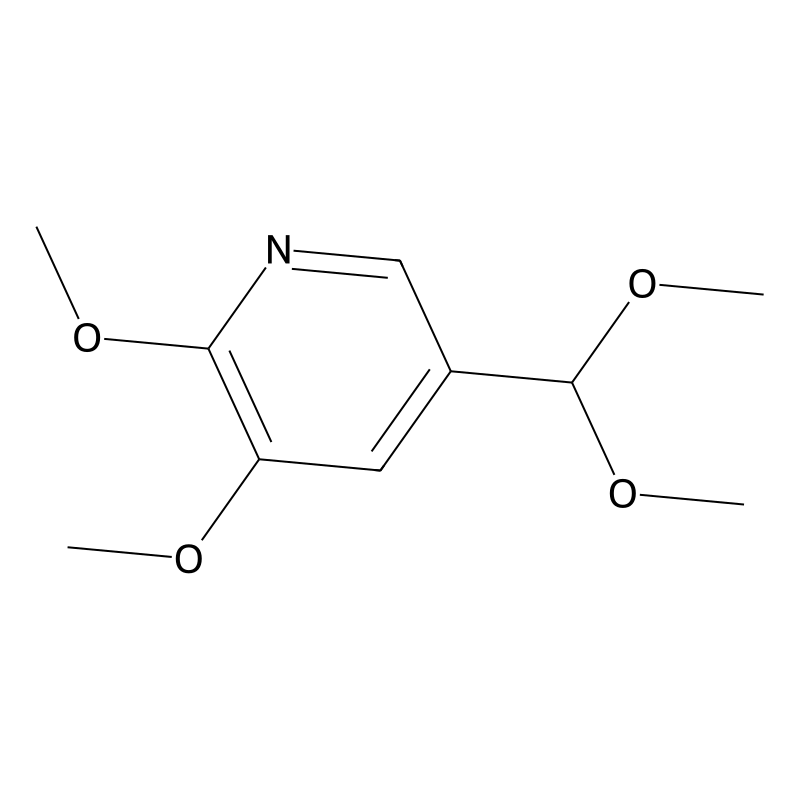

5-(Dimethoxymethyl)-2,3-dimethoxypyridine is a pyridine derivative characterized by the presence of multiple methoxy groups and a dimethoxymethyl substituent. Its molecular formula is with a molecular weight of approximately 213.23 g/mol . This compound is notable for its structure, which includes two methoxy groups at the 2 and 3 positions, and a dimethoxymethyl group at the 5 position of the pyridine ring. The presence of these functional groups may contribute to its unique chemical reactivity and biological properties.

The reactivity of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine can be attributed to its functional groups. The methoxy groups can participate in nucleophilic substitution reactions, while the pyridine nitrogen can act as a base or nucleophile in various chemical transformations. Potential reactions include:

- Methylation: The methoxy groups can undergo further methylation reactions under suitable conditions.

- Oxidation: The dimethoxymethyl group may be oxidized to form corresponding aldehydes or carboxylic acids.

- Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

The synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine can be achieved through various methods:

- Methylation Reactions: Starting from 2,3-dimethoxypyridine, the introduction of a dimethoxymethyl group can be performed using appropriate methylating agents under basic conditions.

- Condensation Reactions: Utilizing aldehydes or ketones in the presence of catalysts to form the desired pyridine derivative.

- Hantzsch Reaction: A method involving the condensation of β-keto esters with aldehydes and ammonium salts to yield substituted pyridines .

5-(Dimethoxymethyl)-2,3-dimethoxypyridine has applications primarily in research settings:

- Proteomics Research: It is utilized as a specialty product for proteomics applications due to its unique chemical properties .

- Pharmaceutical Development: Given its potential biological activity, it may serve as a lead compound for developing new therapeutics targeting metabolic pathways.

Interaction studies involving 5-(Dimethoxymethyl)-2,3-dimethoxypyridine could focus on its binding affinity to various biological targets, such as enzymes or receptors involved in metabolic regulation. Investigating its interactions with AMPK and other metabolic enzymes could provide insights into its pharmacological potential.

Several compounds share structural features with 5-(Dimethoxymethyl)-2,3-dimethoxypyridine. Here are some notable examples:

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and biological activity.

Precursor Synthesis and Raw Material Selection

The synthesis of 5-(Dimethoxymethyl)-2,3-dimethoxypyridine requires careful selection of appropriate precursor materials to ensure efficient conversion and high product quality. The primary precursor for this compound is 2,3-dimethoxypyridine, which serves as the foundational pyridine scaffold for subsequent functionalization [2].

Primary Precursor Materials:

2,3-Dimethoxypyridine represents the most direct precursor for target compound synthesis. This starting material can be obtained through multiple synthetic routes, including the methylation of 2,3-dihydroxypyridine using dimethyl sulfate or methyl iodide under basic conditions [2]. The compound exhibits excellent stability and reactivity characteristics suitable for further derivatization.

Alternative Precursor Approaches:

The synthesis can also proceed from pyridine-2,3-diol derivatives through sequential protection and functionalization strategies. Research has demonstrated that 2,3-dimethoxypyridin-4-ol can be prepared through lithiation followed by oxidation with peracetic acid, providing moderate yields [2]. This approach offers advantages in terms of regioselectivity control.

Raw Material Quality Considerations:

The selection of high-purity starting materials significantly impacts the final product quality. Commercial 2,3-dimethoxypyridine typically contains trace impurities that can interfere with subsequent transformations. Purification through recrystallization from ethanol or column chromatography is often necessary to achieve pharmaceutical-grade purity levels [3] [4].

Formaldehyde Dimethyl Acetal Sources:

For the introduction of the dimethoxymethyl group, formaldehyde dimethyl acetal serves as a critical reagent. This compound must be anhydrous and free from acidic impurities that could catalyze unwanted side reactions. Industrial-grade materials often require distillation prior to use [5].

Catalytic Approaches (Palladium, Lithium Reagents)

Palladium-Catalyzed Methodologies:

Palladium catalysis represents one of the most versatile approaches for pyridine functionalization. The cross-coupling of 3-iodopyridine derivatives with terminal dienes has been successfully demonstrated using palladium catalysts, achieving excellent yields for pyridine alkaloid synthesis [6] [7]. These reactions typically employ Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands under mild conditions.

Mechanistic Considerations:

The palladium-catalyzed process involves four key steps: (1) oxidative addition of the heterocyclic halide to Pd(0), (2) carbopalladation of the carbon-carbon double bond, (3) palladium migration, and (4) reductive elimination with catalyst regeneration [6]. This mechanism enables the formation of complex pyridine derivatives with high regioselectivity.

Optimization Parameters:

Recent studies have revealed that decreasing the ligand-to-rhodium ratio from 2:1 to 1:1 significantly improves reaction efficiency by avoiding required ligand dissociation steps. Temperature control between 80-150°C and appropriate solvent selection (typically toluene or dioxane) are critical for optimal performance [8] [9].

Lithium Reagent Applications:

Lithium reagents offer powerful tools for directed metallation of pyridine derivatives. n-Butyllithium, lithium diisopropylamide (LDA), and lithium tetramethylpiperidide (LTMP) have been extensively used for regioselective functionalization [10] [11].

Directed Lithiation Strategies:

The presence of directing metalating groups (DMGs) enables predictable regioselectivity in lithiation reactions. For 2,3-dimethoxypyridine derivatives, the methoxy groups can serve as coordinating sites for lithium reagents, facilitating ortholithiation at the 4-position [10]. These reactions typically require cryogenic temperatures (-78°C) and anhydrous conditions.

Substrate Scope and Limitations:

Lithium reagent compatibility depends heavily on the electronic nature of the pyridine substrate. Electron-rich pyridines like 2,3-dimethoxypyridine undergo metallation more readily than electron-deficient systems, allowing for milder reaction conditions and improved yields [11].

Bromination and Cross-Coupling Reactions

Bromination Methodologies:

Bromination represents a crucial transformation for introducing reactive handles that enable subsequent cross-coupling reactions. Multiple bromination strategies have been developed for pyridine derivatives, each offering distinct advantages and limitations [12] [13].

Electrophilic Bromination:

Traditional electrophilic bromination using bromine in the presence of fuming sulfuric acid provides access to bromopyridine derivatives, although this method suffers from harsh reaction conditions and poor regioselectivity [12]. The reaction typically requires temperatures between 50-200°C and results in moderate yields (40-85%).

N-Bromosuccinimide (NBS) Bromination:

N-Bromosuccinimide represents a milder alternative for pyridine bromination. This reagent can be employed in various solvents including dimethylformamide (DMF) and acetonitrile, providing improved regioselectivity and functional group tolerance [12] [14]. Typical reaction conditions involve 0-80°C temperatures with yields ranging from 75-95%.

Advanced Bromination Techniques:

Recent developments have introduced electrochemical bromination protocols that eliminate the need for chemical oxidants [15]. These methods utilize directing groups to control regioselectivity, enabling meta-bromination of pyridines under mild conditions at room temperature with yields of 60-90%.

Cross-Coupling Transformations:

Suzuki-Miyaura cross-coupling reactions provide excellent opportunities for pyridine functionalization using brominated intermediates [16]. These palladium-catalyzed processes typically employ arylboronic acids as coupling partners, achieving high yields (80-95%) under relatively mild conditions (90-110°C).

Mechanistic Insights:

The cross-coupling mechanism involves oxidative addition of the bromopyridine to the palladium catalyst, transmetallation with the boronic acid coupling partner, and reductive elimination to form the new carbon-carbon bond [16]. Careful selection of ligands and bases is crucial for optimal performance.

Substrate Compatibility:

Dimethoxypyridine derivatives generally exhibit excellent compatibility with cross-coupling conditions due to the electron-donating nature of the methoxy substituents [17]. This electronic character facilitates oxidative addition and reduces the likelihood of catalyst deactivation.

Optimization Strategies for Yield and Purity

Temperature Optimization:

Temperature control represents one of the most critical parameters for maximizing both yield and purity. Systematic studies have revealed that optimal temperatures vary significantly depending on the specific transformation [18] [19]. For palladium-catalyzed reactions, temperatures between 80-150°C typically provide the best balance of reactivity and selectivity.

Solvent Selection Strategies:

Solvent choice profoundly impacts both reaction outcome and product purity. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often provide superior results for ionic reactions, while nonpolar solvents like toluene are preferred for metal-catalyzed transformations [20] [21].

Catalyst Loading Optimization:

Catalyst loading studies have demonstrated that minimal catalyst quantities can often achieve excellent results when reaction conditions are properly optimized [20]. For palladium-catalyzed processes, loadings as low as 1-5 mol% can provide high yields while reducing costs and simplifying purification.

Microwave-Assisted Synthesis:

Microwave irradiation offers significant advantages for pyridine synthesis, including reduced reaction times, improved yields, and enhanced purity [22]. The method enables precise temperature control and uniform heating, leading to more consistent results compared to conventional heating methods.

Flow Chemistry Applications:

Continuous flow processing provides excellent opportunities for scale-up and process intensification [22]. These methods offer improved heat and mass transfer, enhanced safety profiles, and the ability to implement real-time monitoring and control systems.

Purification Strategies:

Advanced purification techniques including column chromatography, recrystallization, and liquid-liquid extraction are essential for achieving high-purity products [23]. The development of acid-base extraction protocols has proven particularly effective for pyridine derivatives, enabling efficient removal of impurities without conventional gradient chromatography.

Process Analytical Technology:

Implementation of real-time monitoring using techniques such as infrared spectroscopy and high-performance liquid chromatography enables precise control of reaction parameters and immediate detection of deviation from optimal conditions [24]. These approaches facilitate consistent product quality and improved process understanding.

Quality Control Measures: